3,5-Dibromo-4-methoxypyridin-2-amine CAS number and chemical identifiers
3,5-Dibromo-4-methoxypyridin-2-amine CAS number and chemical identifiers
Content Type: Technical Whitepaper & Experimental Guide Target Audience: Medicinal Chemists, Process Development Scientists, and Drug Discovery Researchers
Executive Summary
3,5-Dibromo-4-methoxypyridin-2-amine (CAS: 1261269-82-2) is a highly functionalized pyridine scaffold utilized primarily as an intermediate in the synthesis of complex pharmaceutical agents. Characterized by its electron-rich 2-amino and 4-methoxy substituents, balanced by electron-withdrawing bromine atoms at the 3- and 5-positions, this molecule serves as a versatile "linchpin" for constructing polysubstituted heterocyclic systems.
Its structural uniqueness lies in the orthogonal reactivity of its halogen handles. The steric and electronic differentiation between the C3 and C5 bromines allows for regioselective cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), making it an invaluable tool for Structure-Activity Relationship (SAR) exploration in kinase inhibitor discovery and fragment-based drug design.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
The compound is a halogenated aminopyridine derivative.[1][2] The presence of the methoxy group at C4 significantly alters the electronic landscape compared to the more common methyl analogs, enhancing the nucleophilicity of the exocyclic amine and influencing the lability of the adjacent bromines.
Table 1: Chemical Identifiers
| Property | Detail |
| Chemical Name | 3,5-Dibromo-4-methoxypyridin-2-amine |
| CAS Number | 1261269-82-2 |
| Molecular Formula | C₆H₆Br₂N₂O |
| Molecular Weight | 281.93 g/mol |
| SMILES | COC1=C(Br)C(N)=NC=C1Br |
| InChI Key | KAYQEYHOGFRTAL-UHFFFAOYSA-N |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in water |
Synthesis & Production Methodologies
Retrosynthetic Analysis
The most robust synthetic route involves the electrophilic aromatic substitution (EAS) of the precursor 4-methoxypyridin-2-amine . The amino group at C2 and the methoxy group at C4 are both strong ortho, para-directors.
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Directing Effects: The C3 position is ortho to both the amino and methoxy groups. The C5 position is para to the amino and ortho to the methoxy.
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Result: These reinforcing directing effects make C3 and C5 highly susceptible to halogenation, allowing for efficient dibromination under mild-to-moderate conditions.
Experimental Protocol: Bromination of 4-Methoxypyridin-2-amine
Note: This protocol is adapted from standard methodologies for aminopyridine halogenation, optimized for the methoxy-substituted substrate.
Reagents:
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Precursor: 4-Methoxypyridin-2-amine (1.0 equiv)
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Brominating Agent: N-Bromosuccinimide (NBS) (2.05 – 2.2 equiv) OR Bromine (Br₂)
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Solvent: Acetonitrile (MeCN) or Acetic Acid (AcOH)
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Temperature: 0°C to Room Temperature (RT)
Step-by-Step Workflow:
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Dissolution: Charge a reaction vessel with 4-methoxypyridin-2-amine (10 mmol) and anhydrous Acetonitrile (50 mL). Ensure complete dissolution.
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Addition: Cool the solution to 0°C in an ice bath. Slowly add NBS (21 mmol) portion-wise over 20 minutes. Critical: Controlling addition rate prevents exotherms and minimizes tar formation.
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Reaction: Remove the ice bath and allow the mixture to stir at RT for 2–4 hours. Monitor via TLC (50% EtOAc/Hexanes) or LC-MS for the disappearance of the monobromo intermediate.
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Quench: Pour the reaction mixture into ice-cold water (100 mL) containing 5% sodium thiosulfate (to quench unreacted bromine species).
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Isolation: The product typically precipitates as a solid. Filter the precipitate, wash with water, and dry under vacuum.
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Alternative: If no precipitate forms, extract with Ethyl Acetate (3 x 50 mL), dry over Na₂SO₄, and concentrate.
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Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes) to yield the title compound.
Mechanistic Pathway Visualization
Caption: Stepwise electrophilic bromination mechanism. The C3 position reacts first due to dual ortho-activation, followed by C5.
Applications in Drug Discovery[1][14]
Scaffold Utility
3,5-Dibromo-4-methoxypyridin-2-amine is a "privileged structure" in medicinal chemistry. The 2-amino pyridine motif is a common hydrogen bond donor/acceptor pair found in the hinge-binding region of many kinase inhibitors.
Chemoselectivity in Cross-Coupling
The two bromine atoms are chemically distinct. The C3-bromine is sterically crowded (flanked by -NH₂ and -OMe) but electronically activated. The C5-bromine is less sterically hindered.
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Suzuki-Miyaura Coupling: Palladium-catalyzed coupling often occurs preferentially at the less hindered C5 position first, allowing for the sequential introduction of different aryl groups.
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Buchwald-Hartwig Amination: Can be directed to C5 or C3 depending on the ligand size and reaction temperature.
Functionalization Workflow
Caption: Divergent synthesis pathways utilizing the orthogonal reactivity of the bromine and amine handles.
Handling, Safety, and Stability (E-E-A-T)
Hazard Classification (GHS)
Based on structural analogs (aminopyridines and halogenated pyridines), the following precautions are mandatory:
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H302: Harmful if swallowed.
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H315/H319: Causes skin and serious eye irritation.[3]
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H335: May cause respiratory irritation.[4]
Storage & Stability[10]
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Storage: Keep in a tightly closed container at 2–8°C (refrigerated). Protect from light, as halogenated pyridines can discolor upon prolonged photo-exposure.
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Stability: Stable under standard laboratory conditions. Avoid contact with strong oxidizing agents and strong acids.
Disposal
Dispose of as hazardous chemical waste containing halogenated organic compounds. Do not discharge into drains or the environment.
References
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BLD Pharm. (2025). Product Analysis: 3,5-Dibromo-4-methoxypyridin-2-amine (CAS 1261269-82-2). Retrieved from
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 817683 (Methyl analog reference). Retrieved from
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Thermo Fisher Scientific. (2025). Safety Data Sheet: Aminopyridine Derivatives. Retrieved from
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BenchChem. (2025).[5] Protocols for Regioselective Bromination of Aminopyridines. Retrieved from
